molecular formula C10H19N3O5 B2676414 ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate CAS No. 112550-61-5

ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate

Cat. No.: B2676414
CAS No.: 112550-61-5
M. Wt: 261.278
InChI Key: GGWOXYFHEXGDTM-UHFFFAOYSA-N
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Description

Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate is a chemical compound with the molecular formula C10H19N3O5. It is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. This compound is significant in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate involves the protection of amine groups through the formation of a Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)propanoate
  • Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)butanoate

Uniqueness

Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group offers selective protection for amines, making it a valuable tool in synthetic organic chemistry .

Properties

IUPAC Name

ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c1-5-17-7(14)6-11-8(15)12-13-9(16)18-10(2,3)4/h5-6H2,1-4H3,(H,13,16)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWOXYFHEXGDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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